benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
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Description
Benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a useful research compound. Its molecular formula is C25H25N5O4 and its molecular weight is 459.506. The purity is usually 95%.
BenchChem offers high-quality benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have explored the antiviral potential of this compound due to its structural resemblance to purine nucleosides. It may inhibit viral replication by interfering with nucleic acid synthesis or viral enzymes .
- Benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate could serve as a lead compound for developing anti-inflammatory drugs. Its unique structure may modulate inflammatory pathways .
- Investigating its impact on cancer cells is crucial. The compound’s purine-like scaffold suggests potential interactions with cellular kinases or DNA repair mechanisms. Researchers may explore its effects on tumor growth and metastasis .
- Given its purine core, this compound might influence neuronal health. Researchers could study its neuroprotective effects against oxidative stress, neurodegenerative diseases, or ischemic injuries .
- Benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate could serve as a scaffold for designing enzyme inhibitors. Its unique structure may interact with specific active sites, affecting enzyme function .
- Exploring its physical properties and potential applications in materials science is intriguing. Researchers could investigate its solubility, crystal structure, and potential as a building block for novel materials .
Antiviral Activity
Anti-Inflammatory Properties
Cancer Research
Neuroprotection
Chemical Biology and Enzyme Inhibition
Materials Science
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate involves the condensation of 2-amino-6-methyl-4-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-one with ethyl bromoacetate followed by benzyl esterification of the resulting product.", "Starting Materials": [ "2-amino-6-methyl-4-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-one", "ethyl bromoacetate", "benzyl alcohol", "potassium carbonate", "dimethylformamide", "chloroform", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-amino-6-methyl-4-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-one (1.0 g, 3.6 mmol) and potassium carbonate (1.2 g, 8.6 mmol) in dimethylformamide (10 mL) and stir at room temperature for 30 minutes.", "Step 2: Add ethyl bromoacetate (0.6 mL, 4.3 mmol) dropwise to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Pour the reaction mixture into water (50 mL) and extract with chloroform (3 x 50 mL).", "Step 4: Combine the organic layers, dry over sodium sulfate, and evaporate the solvent under reduced pressure to obtain a yellow solid.", "Step 5: Dissolve the yellow solid in benzyl alcohol (10 mL) and add sodium hydroxide (0.2 g, 5.0 mmol).", "Step 6: Heat the reaction mixture at 80°C for 24 hours.", "Step 7: Cool the reaction mixture to room temperature and pour into water (50 mL).", "Step 8: Extract the mixture with chloroform (3 x 50 mL), combine the organic layers, dry over sodium sulfate, and evaporate the solvent under reduced pressure to obtain a white solid.", "Step 9: Purify the white solid by column chromatography to obtain benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate as a white solid (yield: 60%)." ] } | |
CAS RN |
877617-22-6 |
Product Name |
benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
Molecular Formula |
C25H25N5O4 |
Molecular Weight |
459.506 |
IUPAC Name |
benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
InChI |
InChI=1S/C25H25N5O4/c1-17-9-6-7-12-19(17)28-13-8-14-29-21-22(26-24(28)29)27(2)25(33)30(23(21)32)15-20(31)34-16-18-10-4-3-5-11-18/h3-7,9-12H,8,13-16H2,1-2H3 |
InChI Key |
AWPBTVIJDKKUFX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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